molecular formula C21H21N3O B2421198 N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide CAS No. 1021106-15-9

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2421198
CAS No.: 1021106-15-9
M. Wt: 331.419
InChI Key: ZZDFOYVVZDHNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a naphthyridine core, a phenyl group, and a cyclohexanecarboxamide moiety, making it a unique and versatile molecule.

Chemical Reactions Analysis

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted naphthyridines and their derivatives .

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. It acts by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide can be compared with other similar compounds such as N-(3-aryl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide and N,N’-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines . These compounds share a similar naphthyridine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDFOYVVZDHNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.